molecular formula C20H20FNO3S B1444706 5-(2-Cyclopropyl-1-(3-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate CAS No. 1391194-39-0

5-(2-Cyclopropyl-1-(3-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate

Cat. No. B1444706
M. Wt: 373.4 g/mol
InChI Key: IMTFHRNDRHBYGI-UHFFFAOYSA-N
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Description

5-(2-Cyclopropyl-1-(3-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate is a novel thienopyridine prodrug . It is known to inhibit platelet aggregation and activation . The biotransformation of this compound to its active metabolite requires ester bond hydrolysis, forming a thiolactone, followed by cytochrome P450–mediated metabolism .


Synthesis Analysis

The synthesis of this compound involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving a cyclopropyl group, a fluorophenyl group, and an oxoethyl group attached to a tetrahydrothieno[3,2-c]pyridin-2-yl acetate core .


Chemical Reactions Analysis

The compound exhibits potent H(+),K(+)-ATPase inhibitory activity and potent gastric acid secretion inhibitory action in vivo . Its maximum efficacy was more potent and its duration of action was much longer than those of proton pump inhibitors (PPIs) .

Scientific Research Applications

  • Anti-Fibrosis Activity

    • Field : Medicinal Chemistry
    • Application : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). These compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
    • Method : The study of anti-fibrosis activity was evaluated by Picro-Sirius red staining, hydroxyproline assay and ELISA detection of Collagen type I alpha 1 (COL1A1) protein expression .
    • Results : Compounds 12m and 12q effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
  • Pharmacologically Active Decorated Six-Membered Diazines

    • Field : Medicinal Chemistry
    • Application : Pyrimidine derivatives, broadly applied in therapeutic disciplines, owing to their high degree of structural diversity. This “privileged scaffold” and “derivatives” either as substituted or as fused systems gain wide interest due to plentiful biological activities reported over the years .
    • Method : Synthetic approaches applied in preparing selected FDA approved drugs with pyrimidine as a central unit bearing different substituents will be intensively explored .
    • Results : Those versatile biological activities include modulation of myeloid leukemia, breast cancer and idiopathic pulmonary fibrosis, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities, anti-HIV, cardiovascular agents and antihypertensive, antiulcer agents, hair disorders activities, calcium-sensing receptor antagonists, DPP-IV inhibitors, antidiabetic, potent adenosine A2a receptor agonistic or antagonist action, TLR8 or interferon beta (IFN-β) modulators, vascular relaxation for ocular ciliary artery and neuroprotection on retinal ganglion cell, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors and coronary heart disease therapeutics, anticancer, key intermediate for Vitamin B1, pyruvate dehydrogenase kinase inhibitors .

properties

IUPAC Name

[5-[2-cyclopropyl-1-(3-fluorophenyl)-2-oxoethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO3S/c1-12(23)25-18-10-15-11-22(8-7-17(15)26-18)19(20(24)13-5-6-13)14-3-2-4-16(21)9-14/h2-4,9-10,13,19H,5-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMTFHRNDRHBYGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC(=CC=C3)F)C(=O)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Cyclopropyl-1-(3-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate

CAS RN

1391194-39-0
Record name 3-Fluoro prasugrel
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391194390
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-FLUORO PRASUGREL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R751A973NK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Cyclopropyl-1-(3-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate
Reactant of Route 2
Reactant of Route 2
5-(2-Cyclopropyl-1-(3-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
5-(2-Cyclopropyl-1-(3-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate
Reactant of Route 4
Reactant of Route 4
5-(2-Cyclopropyl-1-(3-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate
Reactant of Route 5
Reactant of Route 5
5-(2-Cyclopropyl-1-(3-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate
Reactant of Route 6
5-(2-Cyclopropyl-1-(3-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate

Citations

For This Compound
2
Citations
M Douša, P Gibala, T Pekárek - Journal of pharmaceutical and biomedical …, 2015 - Elsevier
Internal normalization (IN) serves as a quantitative tool in gas chromatography. Nevertheless, its utilization in liquid chromatography is not widely employed, as several requirements …
Number of citations: 14 www.sciencedirect.com
TU Sastry, KN Rao, T Reddy, P Gandhi - Asian Journal of Chemistry, 2013
Number of citations: 4

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